Cas no 215121-89-4 ((3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one)

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one is a chiral piperazinone derivative featuring a Boc-protected amine and a carboxymethyl group at the N1 position. Its stereospecific (S)-configuration and benzyl substitution at the 3-position make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds. The Boc group enhances stability during synthetic manipulations, while the carboxymethyl functionality allows for further derivatization via amidation or esterification. This compound is commonly employed in medicinal chemistry for the development of peptidomimetics and heterocyclic scaffolds. Its well-defined structure and reactivity profile facilitate controlled modifications, making it a versatile building block for targeted molecular design.
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one structure
215121-89-4 structure
Product Name:(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
CAS No:215121-89-4
MF:C18H24N2O5
MW:348.393565177917
MDL:MFCD06656454
CID:243050
PubChem ID:2756053
Update Time:2025-06-09

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-3-(phenylmethyl)-, (3S)-
    • (3S)-4-BOC-1-CARBOXYMETHYL-3-BENZYL-PIPERAZIN-2-ONE,
    • 2-[(3S)-3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
    • (S)-2-BENZYL-4-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB25527
    • AC1MBSOX
    • AG-E-57663
    • CTK1A0084
    • 215121-89-4
    • AKOS025404021
    • [(3S)-3-Benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
    • C18H24N2O5
    • (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
    • MFCD06656454
    • 2-[(3S)-3-benzyl-4-[(tert-butoxy)carbonyl]-2-oxopiperazin-1-yl]acetic acid
    • DTXSID50373211
    • BS-25428
    • CS-0336437
    • (3S)-4-BOC-1-CARBOXYMETHYL-3-BENZYL-PIPERAZIN-2-ONE
    • DB-200237
    • G84594
    • (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
    • MDL: MFCD06656454
    • Inchi: 1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-9-19(12-15(21)22)16(23)14(20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1
    • InChI Key: NPWBAMOQBLYFEH-AWEZNQCLSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(CC(=O)O)C([C@@H]1CC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 348.16900
  • Monoisotopic Mass: 348.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 87.2Ų

Experimental Properties

  • PSA: 87.15000
  • LogP: 1.63740

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Customs Data

  • HS CODE:29335990

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Pricemore >>

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AB312888-250 mg
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(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:215121-89-4)(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
Order Number:A1178866
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:40
Price ($):401.0
Email:sales@amadischem.com

Additional information on (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one

Recent Advances in the Study of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS: 215121-89-4)

The compound (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS: 215121-89-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This piperazine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of protease inhibitors and central nervous system (CNS) targeting agents. Recent studies have explored its utility in the design of novel therapeutic candidates, leveraging its unique structural features for enhanced pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one in the development of selective cathepsin inhibitors. The researchers demonstrated that modifications to the benzyl and carboxymethyl groups could significantly alter the inhibitory activity against cathepsin B and L, which are implicated in cancer metastasis and neurodegenerative diseases. The study provided a detailed structure-activity relationship (SAR) analysis, offering insights into optimizing this scaffold for higher potency and selectivity.

In another groundbreaking study from Bioorganic & Medicinal Chemistry Letters (2024), the compound was utilized as a precursor for the synthesis of novel gamma-secretase modulators (GSMs). These modulators are of particular interest in Alzheimer's disease research, as they can reduce the production of amyloid-beta peptides without inhibiting the gamma-secretase complex entirely. The study reported that derivatives of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one exhibited improved blood-brain barrier permeability compared to earlier generations of GSMs, marking a significant advancement in the field.

Recent advancements in synthetic methodologies have also been reported, with a focus on improving the yield and enantiomeric purity of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one. A 2024 paper in Organic Process Research & Development described a scalable, green chemistry approach using biocatalysis to achieve high enantioselectivity (>99% ee) under mild conditions. This development is expected to facilitate the large-scale production of the compound for preclinical and clinical studies.

Looking ahead, the versatility of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one continues to inspire new research directions. Ongoing studies are exploring its potential in the design of dual-targeting agents for cancer and infectious diseases, as well as its incorporation into peptide-based therapeutics. The compound's ability to serve as a chiral building block for complex molecular architectures positions it as a valuable tool in modern drug discovery.

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Amadis Chemical Company Limited
(CAS:215121-89-4)(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
A1178866
Purity:99%
Quantity:1g
Price ($):401.0
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